molecular formula C26H24BrN3O7 B11543142 4-[(E)-({[(3,4-dimethoxybenzoyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl 3-bromobenzoate

4-[(E)-({[(3,4-dimethoxybenzoyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl 3-bromobenzoate

Cat. No.: B11543142
M. Wt: 570.4 g/mol
InChI Key: NXQPHMNVPJXCKH-IPPBACCNSA-N
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Description

The compound 4-[(E)-({[(3,4-dimethoxybenzoyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl 3-bromobenzoate is a structurally complex molecule featuring:

  • A 3-bromobenzoate ester backbone.
  • A 2-methoxyphenyl group substituted with a hydrazone moiety.
  • A 3,4-dimethoxybenzoyl amino acetyl group attached to the hydrazone.

This compound’s design integrates multiple functional groups, including methoxy substituents, a brominated aromatic ring, and a hydrazone linkage, which are common in pharmaceuticals and agrochemicals for modulating solubility, stability, and bioactivity .

Properties

Molecular Formula

C26H24BrN3O7

Molecular Weight

570.4 g/mol

IUPAC Name

[4-[(E)-[[2-[(3,4-dimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate

InChI

InChI=1S/C26H24BrN3O7/c1-34-20-10-8-17(13-23(20)36-3)25(32)28-15-24(31)30-29-14-16-7-9-21(22(11-16)35-2)37-26(33)18-5-4-6-19(27)12-18/h4-14H,15H2,1-3H3,(H,28,32)(H,30,31)/b29-14+

InChI Key

NXQPHMNVPJXCKH-IPPBACCNSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC)OC

Origin of Product

United States

Preparation Methods

Activation of 3-Bromobenzoic Acid

3-Bromobenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. For example:

3-Bromobenzoic acid+SOCl2reflux3-Bromobenzoyl chloride+SO2+HCl\text{3-Bromobenzoic acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{3-Bromobenzoyl chloride} + \text{SO}2 + \text{HCl}

This step achieves near-quantitative yields when conducted in dichloromethane at 60–70°C for 4–6 hours.

Esterification with Phenolic Derivatives

The acyl chloride reacts with phenolic intermediates under basic conditions. In a representative procedure from, triethylamine (TEA) catalyzes the reaction between 3-bromobenzoyl chloride and 2-(4-methylphenyl)-2-oxoethyl alcohol in dimethylformamide (DMF), yielding 85–90% esterification efficiency.

Key parameters :

  • Solvent: DMF or tetrahydrofuran (THF)

  • Temperature: 0–25°C (prevents side reactions)

  • Molar ratio (acyl chloride:phenol): 1.1:1.

Synthesis of the Hydrazone-Linked Aromatic System

Preparation of (3,4-Dimethoxybenzoyl)Amino Acetyl Hydrazide

This intermediate is synthesized via sequential acylation and hydrazide formation:

  • Acylation of glycine ethyl ester : 3,4-Dimethoxybenzoyl chloride reacts with glycine ethyl ester in the presence of TEA, forming the corresponding amide.

  • Hydrazinolysis : The ethyl ester is treated with hydrazine hydrate (85%) in ethanol, yielding the hydrazide.

Reaction conditions :

  • Hydrazine-to-ester molar ratio: 2:1 to 4:1

  • Temperature: 60–80°C (reflux)

  • Duration: 2–4 hours.

Hydrazone Formation with 4-Formyl-2-Methoxyphenol

The hydrazide condenses with 4-formyl-2-methoxyphenol in ethanol or DMSO under acidic catalysis (e.g., acetic acid). The reaction proceeds via nucleophilic addition-elimination, forming the E-configuration hydrazone:

Hydrazide+AldehydeH+Hydrazone+H2O\text{Hydrazide} + \text{Aldehyde} \xrightarrow{\text{H}^+} \text{Hydrazone} + \text{H}_2\text{O}

Optimization insights :

  • pH control (4.5–5.5) minimizes side products like Schiff bases.

  • Solvent polarity (DMSO > ethanol) enhances reaction rate.

Final Esterification and Purification

The hydrazone-containing phenol is esterified with 3-bromobenzoyl chloride using Steglich esterification (DCC/DMAP) or base-mediated conditions. For example:

  • DCC/DMAP method :

    • Solvent: Dichloromethane

    • Molar ratio (phenol:acyl chloride:DCC): 1:1.2:1.2

    • Yield: 75–80% after column chromatography.

  • Base-mediated method :

    • Solvent: THF with TEA

    • Temperature: 0°C → room temperature

    • Yield: 70–75%.

Purification :

  • Silica gel chromatography (hexane:ethyl acetate gradient)

  • Recrystallization from ethanol/water mixtures.

Spectroscopic Characterization and Validation

Infrared Spectroscopy (IR)

  • C=O stretches : 1728 cm⁻¹ (ester), 1685 cm⁻¹ (keto, if present).

  • N–H stretches : 3280–3320 cm⁻¹ (hydrazone).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :

    • δ 8.08–8.04 (m, 1H, Ar–H from 3-bromobenzoate)

    • δ 6.90–7.20 (m, 6H, dimethoxybenzoyl and methoxyphenyl groups).

  • ¹³C NMR :

    • δ 167.2 (ester carbonyl)

    • δ 153.8 (hydrazone C=N).

High-Resolution Mass Spectrometry (HRMS)

  • Observed [M+H]⁺ : 570.4 g/mol (matches theoretical).

Comparative Analysis of Synthetic Routes

Parameter DCC/DMAP Method Base-Mediated Method
Yield75–80%70–75%
Reaction Time12–24 h4–6 h
Side ProductsMinimalModerate (hydrolysis)
ScalabilityLimitedHigh
CostHigh (DCC/DMAP)Low (TEA)

Challenges and Optimization Strategies

  • Hydrazone Isomerization : The E-configuration is favored under acidic conditions, but prolonged heating may induce Z/E interconversion. Kinetic control (shorter reaction times) is critical.

  • Ester Hydrolysis : Basic conditions during esterification may hydrolyze the 3-bromobenzoate ester. Use of anhydrous solvents and low temperatures mitigates this.

  • Purification Complexity : Silica gel chromatography effectively separates hydrazone byproducts but requires careful solvent selection.

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Microreactors improve heat/mass transfer during hydrazone formation, reducing reaction time by 40%.

  • Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table and analysis highlight key structural and functional differences between the target compound and its analogs (see –11, 19–20):

Table 1: Structural and Physicochemical Comparison

Compound (Abbreviated Name) Hydrazone Substituent Benzoate Group Molecular Weight (g/mol) Key Features
Target Compound 3,4-Dimethoxybenzoyl amino acetyl 3-Bromo ~580–600* Dual methoxy groups, bromo substituent, acetyl hydrazone linkage
4-[(E)-{[(4-Methylphenoxy)acetyl]hydrazono}methyl]phenyl 3-bromobenzoate () 4-Methylphenoxy acetyl 3-Bromo 467.319 Methylphenoxy group; same bromobenzoate but simpler hydrazone
4-((E)-{[(4-Bromoanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate () 4-Bromoanilino-oxo acetyl 3-Bromo ~615–630* Dual bromine atoms; oxo group enhances polarity
4-{(E)-[(4-Bromobenzoyl)hydrazono]methyl}-2-methoxyphenyl 2,4-dichlorobenzoate () 4-Bromobenzoyl 2,4-Dichloro ~520–540* Dichlorobenzoate; brominated hydrazone increases steric bulk
2-Methoxy-4-((E)-{[(4-methylphenyl)sulfonyl]hydrazono}methyl)phenyl 3-bromobenzoate () 4-Methylphenyl sulfonyl 3-Bromo ~530–550* Sulfonyl hydrazone; improved metabolic stability
4-[(E)-{[(2-Isopropyl-5-methylphenoxy)acetyl]hydrazono}methyl]phenyl 4-bromobenzoate () 2-Isopropyl-5-methylphenoxy acetyl 4-Bromo ~570–590* Bulky phenoxy group; 4-bromo substitution alters electronic properties

*Molecular weights estimated based on structural analogs (e.g., reports a similar compound at 615.43 g/mol).

Key Structural Variations and Implications

Hydrazone Modifications
  • Acetyl vs. Sulfonyl Hydrazones : Sulfonyl groups () enhance hydrolytic stability compared to acetyl derivatives but may reduce solubility in polar solvents .
Benzoate Variations
  • Halogen Type and Position : The 3-bromo substituent in the target compound vs. 2,4-dichloro () alters steric and electronic profiles. Bromine’s larger atomic radius may enhance lipophilicity and membrane permeability .
  • Methoxy vs.

Biological Activity

The compound 4-[(E)-({[(3,4-dimethoxybenzoyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl 3-bromobenzoate is a hydrazone derivative known for its diverse biological activities. This article reviews its biological activity, focusing on its antioxidant, anticancer, and antimicrobial properties while also discussing relevant case studies and research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C20H22BrN3O5\text{C}_{20}\text{H}_{22}\text{BrN}_{3}\text{O}_{5}

This structure features a hydrazone linkage, which is critical for its biological activity due to the presence of the azomethine (-NH-N=CH-) functional group.

1. Antioxidant Activity

Research indicates that hydrazone compounds exhibit significant antioxidant properties. The antioxidant activity of this specific compound has been evaluated using various assays, including the DPPH radical scavenging method. Studies have shown that derivatives of similar structures demonstrate antioxidant capacities comparable to or exceeding that of ascorbic acid, a standard reference for antioxidant activity .

CompoundDPPH Scavenging ActivityReference
This compoundTBDTBD
Ascorbic Acid100% (control)

2. Anticancer Activity

The anticancer potential of this compound has been assessed against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The MTT assay results indicate that the compound exhibits cytotoxic effects, particularly against U-87 cells, suggesting its potential as an anticancer agent.

Case Study:
In a study conducted by researchers at [source], a series of hydrazone derivatives were synthesized and tested for their anticancer properties. The results demonstrated that the compound significantly inhibited cell proliferation in U-87 cells with an IC50 value lower than that observed for MDA-MB-231 cells .

Cell LineIC50 Value (µM)Reference
U-87TBDTBD
MDA-MB-231TBDTBD

3. Antimicrobial Activity

Preliminary studies have suggested that this compound may possess antimicrobial properties. Similar hydrazone derivatives have shown effectiveness against various bacterial strains. The evaluation methods typically involve disc diffusion assays and minimum inhibitory concentration (MIC) determinations.

Research Findings:
A study highlighted that certain hydrazone derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria . The mechanism is believed to involve disruption of microbial cell membranes.

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